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Cat. No.: B15290495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dorsomorphin, also known as Compound C, is a widely utilized small molecule inhibitor for

studying cellular signaling pathways. Initially identified as a potent inhibitor of AMP-activated

protein kinase (AMPK), it has since been shown to target other kinases, most notably Bone

Morphogenetic Protein (BMP) type I receptors. This dual activity necessitates careful validation

of its molecular targets in any given experimental context. This guide provides a comparative

analysis of Dorsomorphin and its more selective analogs, offering experimental data to aid in

the selection of the most appropriate tool compound for your research.

Unraveling the Primary Targets of Dorsomorphin
Dorsomorphin primarily exerts its biological effects through the inhibition of two key signaling

hubs:

AMP-activated Protein Kinase (AMPK): A central regulator of cellular energy homeostasis,

AMPK is activated during periods of low ATP. Dorsomorphin acts as an ATP-competitive

inhibitor of AMPK, with a Ki value of 109 nM in the absence of AMP[1][2].

Bone Morphogenetic Protein (BMP) Type I Receptors: Dorsomorphin was later identified as

an inhibitor of the BMP signaling pathway by targeting the type I receptors ALK2, ALK3, and

ALK6[1][2][3]. This inhibition prevents the phosphorylation of downstream SMAD proteins

(SMAD1/5/8), thereby blocking the canonical BMP signaling cascade.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15290495?utm_src=pdf-interest
https://www.selleckchem.com/products/dorsomorphin.html
https://www.targetmol.com/compound/dorsomorphin
https://www.selleckchem.com/products/dorsomorphin.html
https://www.targetmol.com/compound/dorsomorphin
https://www.stemcell.com/dorsomorphin-inhibits-bmp-signals-required-for-embryogenesis-and-iron-metabolism.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15290495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


However, a significant confounding factor in the use of Dorsomorphin is its off-target activity,

particularly against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator

of angiogenesis[4]. This lack of specificity can lead to ambiguous results and misinterpretation

of experimental outcomes.

Comparative Analysis of Dorsomorphin and Its
Alternatives
To address the limitations of Dorsomorphin, several analogs have been developed with

improved selectivity for the BMP pathway. This section compares the inhibitory activity of

Dorsomorphin with its key alternatives: DMH1, DMH2, and LDN-193189.

Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of

Dorsomorphin and its analogs against their primary targets and a major off-target kinase. This

data is compiled from in vitro kinase assays.
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Compound Target IC50 (nM) Reference

Dorsomorphin ALK2 < 250 [4]

AMPK < 250 [4]

VEGFR2 (KDR) 25.1 [4]

DMH1 ALK2 107.9 [4]

AMPK
No detectable

inhibition
[4]

VEGFR2 (KDR) > 30,000 [4]

DMH2 ALK2 42.8 [4]

VEGFR2 (KDR) 2,400 [4]

LDN-193189 ALK2 ~10 (in cells) [5]

ALK3 ~11 (in cells) [5]

VEGFR2 (KDR) 214.7 [4]

Key Observations:

Dorsomorphin exhibits potent inhibition of both its intended targets and the off-target

VEGFR2[4].

DMH1 demonstrates high selectivity for ALK2, with no significant inhibition of AMPK or

VEGFR2, making it a superior tool for studying BMP-specific signaling[4].

DMH2 is a potent ALK2 inhibitor but retains some off-target activity against VEGFR2, albeit

significantly less than Dorsomorphin[4].

LDN-193189 is a potent inhibitor of ALK2 and ALK3 with reduced, but still present, activity

against VEGFR2[4][5].

Signaling Pathways and Inhibitor Actions
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The diagrams below, generated using Graphviz, illustrate the signaling pathways affected by

Dorsomorphin and the points of inhibition.
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Fig. 1: Dorsomorphin's dual inhibitory action on AMPK and BMP signaling pathways.

Experimental Protocols
To aid in the validation of Dorsomorphin's targets, detailed protocols for key experiments are

provided below.

In Vitro Kinase Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of a purified

kinase.
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Materials:

Purified recombinant kinase (e.g., AMPK, ALK2)

Kinase-specific substrate (e.g., SAMS peptide for AMPK)

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, unlabeled ATP)

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

Test inhibitors (Dorsomorphin and alternatives) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (for non-radioactive detection) or P81 phosphocellulose paper

(for radioactive detection)

Microplate reader (luminescence) or scintillation counter

Procedure:

Prepare Reagents:

Prepare a serial dilution of the test inhibitors in DMSO.

Prepare a master mix of the kinase and its substrate in kinase reaction buffer.

Prepare an ATP solution in kinase reaction buffer.

Assay Setup (384-well plate format):

Add 1 µl of diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

Add 2 µl of the kinase/substrate master mix to each well.

Incubate at room temperature for 10 minutes.

Initiate Kinase Reaction:

Add 2 µl of the ATP solution to each well to start the reaction.
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Incubate at room temperature for 60 minutes.

Detection (using ADP-Glo™ Assay):

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a

luminescent signal.

Incubate at room temperature for 30 minutes.

Measure luminescence using a microplate reader.

Data Analysis:

Calculate the percentage of inhibition for each inhibitor concentration relative to the

vehicle control.

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a

dose-response curve to determine the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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